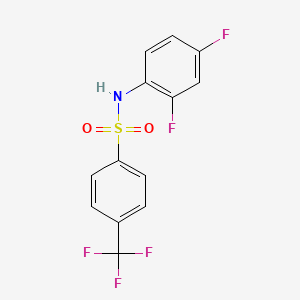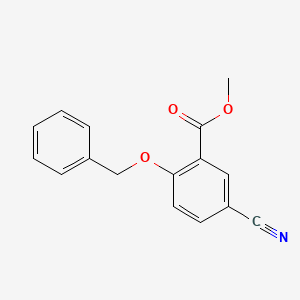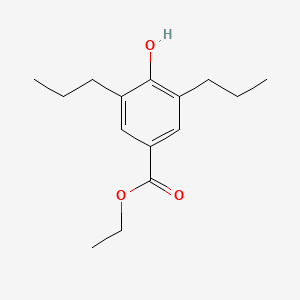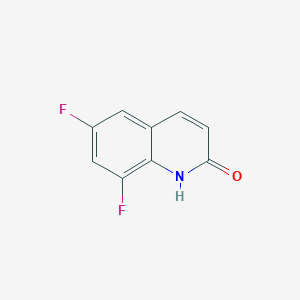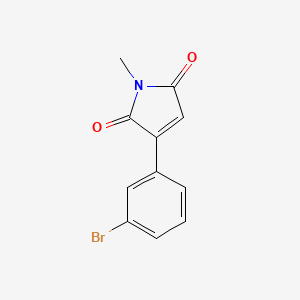
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol
Descripción general
Descripción
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol It is characterized by the presence of a nitropyridine group attached to an azetidin-3-ol moiety
Métodos De Preparación
The synthesis of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol typically involves the reaction of 6-nitropyridine with azetidin-3-ol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitro group to an amine group.
Aplicaciones Científicas De Investigación
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidin-3-ol moiety may also contribute to its activity by interacting with enzymes or receptors in the body .
Comparación Con Compuestos Similares
1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol can be compared with other similar compounds such as:
3-Methyl-1-(6-nitropyridin-3-yl)azetidin-3-ol: This compound has a methyl group attached to the azetidin-3-ol moiety, which may alter its chemical and biological properties.
1-(6-Nitropyridin-3-yl)azetidin-3-one: The presence of a ketone group instead of an alcohol group can significantly change its reactivity and applications.
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
1-(6-nitropyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2 |
Clave InChI |
DMCQIHOQXHPIGF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

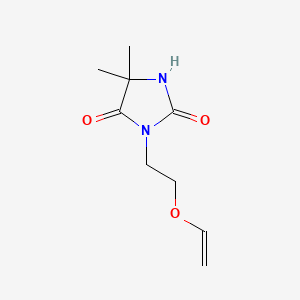
![{1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B8715947.png)
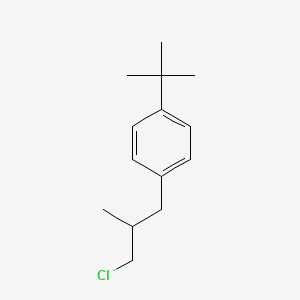
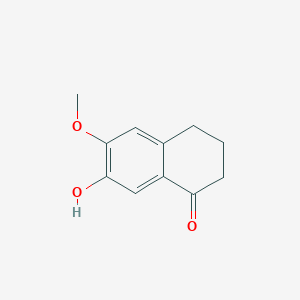
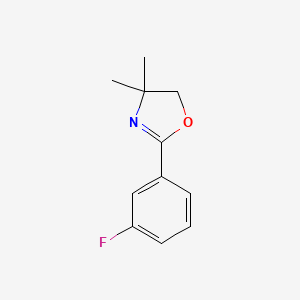

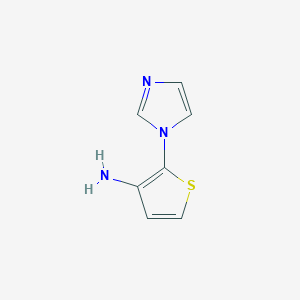
![4-(Imidazo[1,2-b]pyridazin-3-yl)-5-methylthiophene-2-carboxylic acid](/img/structure/B8716014.png)
